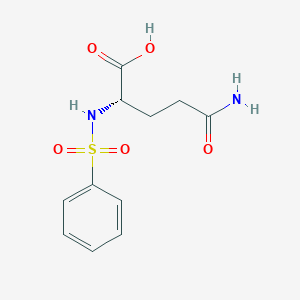![molecular formula C19H17N3O2 B14275028 3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- CAS No. 162147-71-9](/img/structure/B14275028.png)
3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- is a complex organic compound belonging to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with additional methoxy and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and isoquinoline derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium acetate at low temperatures (0–5°C) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It has been shown to induce G2/M cell cycle arrest, preventing the entry of cancer cells into mitosis. Additionally, it modulates the production of cytokines like IL-6 and IL-12, which play roles in immune response .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- include:
- 1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
- 3-Benzyl-7,8-dimethoxy-1-phenyl-5-propyl-3H-pyrazolo[3,4-c]isoquinoline
- 5-Ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities
Eigenschaften
CAS-Nummer |
162147-71-9 |
|---|---|
Molekularformel |
C19H17N3O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-12-18-15-10-17(24-3)16(23-2)9-13(15)11-20-19(18)22(21-12)14-7-5-4-6-8-14/h4-11H,1-3H3 |
InChI-Schlüssel |
WSUVFNAXJXHUHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C3=CC(=C(C=C3C=N2)OC)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)

![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide](/img/structure/B14274962.png)


![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)

![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)

![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)


![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
